2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds such as 1,2,5-oxadiazole and 1,2,4-triazole derivatives, followed by their coupling under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of catalysts like triethylamine are commonly employed .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration reactions are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of high-performance materials.
Mechanism of Action
The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s heterocyclic rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
- 2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
- 2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide
Uniqueness
What sets 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE apart is its unique combination of heterocyclic rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H21N7O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H21N7O3S/c1-4-12-6-8-13(9-7-12)20-14(27)10-29-18-22-21-17(25(18)5-2)15-16(19-11(3)26)24-28-23-15/h6-9H,4-5,10H2,1-3H3,(H,20,27)(H,19,24,26) |
InChI Key |
HAGYXXHRHWSLHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
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